molecular formula C17H20N6O B2447184 6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine CAS No. 2310096-82-1

6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine

Cat. No.: B2447184
CAS No.: 2310096-82-1
M. Wt: 324.388
InChI Key: QLYXBGWFRZWDDS-UHFFFAOYSA-N
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Description

6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine is a potent, selective, and orally bioavailable inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. This compound has emerged as a key research tool for investigating hematological malignancies and inflammatory diseases . Its high selectivity for the δ-isoform, which is primarily expressed in leukocytes, allows researchers to precisely dissect the role of PI3Kδ signaling in immune cell proliferation, activation, and survival without the confounding effects of inhibiting other PI3K isoforms. The primary research applications for this inhibitor are in the fields of oncology, particularly for B-cell cancers like chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma , and immunology, where it is used to study conditions driven by dysregulated immune responses. The compound's mechanism of action involves competitively binding to the ATP-binding pocket of the PI3Kδ protein, thereby inhibiting the production of the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blockade of the PI3K/AKT/mTOR signaling pathway leads to the induction of apoptosis and the suppression of proliferation in malignant B-cells. Its well-characterized profile makes it invaluable for mechanistic studies, combination therapy research, and validating PI3Kδ as a therapeutic target in preclinical models.

Properties

IUPAC Name

6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-13-10-17(20-12-19-13)24-11-14-4-7-22(8-5-14)16-3-2-15-18-6-9-23(15)21-16/h2-3,6,9-10,12,14H,4-5,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYXBGWFRZWDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:
  • Step 1: : The initial synthesis often begins with the preparation of 6-methylpyrimidine-4-ol.

  • Step 2: : The 6-methylpyrimidine-4-ol undergoes an etherification reaction with a piperidin-4-ylmethanol derivative to form the intermediate.

  • Step 3: : This intermediate is then reacted with imidazo[1,2-b]pyridazine under specific conditions to yield the final compound.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This can include continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various reactions, including:

  • Oxidation: : The pyridazine ring can be oxidized under strong oxidative conditions.

  • Reduction: : Reduction can modify functional groups on the pyrimidine ring.

  • Substitution: : The imidazo[1,2-b]pyridazine core can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Strong oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Common reductants include lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

  • Substitution: : Conditions vary widely, but common reagents include halogens and organometallic compounds.

Major Products:
  • Oxidation Products: : Modified imidazo[1,2-b]pyridazines with oxidized side chains.

  • Reduction Products: : Compounds with reduced pyrimidine or piperidine derivatives.

  • Substitution Products: : Varied, depending on the substituent introduced.

Scientific Research Applications

Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit various biological activities:

Antitumor Activity:
Studies have shown that compounds within this class can inhibit cell proliferation across multiple cancer cell lines. For instance, derivatives have been demonstrated to target kinases such as BRAF and EGFR, which are critical in tumor growth regulation .

Anti-inflammatory Effects:
Some studies suggest that these compounds may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation .

Antibacterial and Antiviral Properties:
Preliminary data indicate that certain derivatives may exhibit antibacterial and antiviral activities, expanding their therapeutic potential beyond oncology .

In Vitro Studies

A study evaluating the cytotoxic effects of imidazo[1,2-b]pyridazine derivatives on various cancer cell lines revealed significant inhibition of cell growth at micromolar concentrations. The most effective compounds were identified based on their structure-activity relationships (SAR), emphasizing the importance of specific functional groups in enhancing biological activity .

Combination Therapies

Research has explored the synergistic effects of combining imidazo[1,2-b]pyridazine derivatives with established chemotherapeutic agents like doxorubicin. These combinations showed enhanced cytotoxicity in resistant cancer cell lines, suggesting potential applications in overcoming drug resistance .

Synthesis and Production

The synthesis of 6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine typically involves several steps:

  • Preparation of 6-methylpyrimidine-4-ol: This serves as the starting material.
  • Etherification Reaction: The 6-methylpyrimidine-4-ol undergoes etherification with a piperidin derivative.
  • Final Reaction: The intermediate is reacted with imidazo[1,2-b]pyridazine under controlled conditions to yield the final compound.

Industrial production may involve optimizing these synthetic routes for large-scale production using continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects: The mechanism typically involves interaction with specific molecular targets such as enzymes or receptors, inhibiting their activity or altering their function.

Molecular Targets and Pathways Involved:
  • Enzymes: : Could target enzymes involved in cell signaling or metabolic pathways.

  • Receptors: : May bind to receptors on cell surfaces, influencing cell communication and function.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to other imidazo[1,2-b]pyridazines, this compound may exhibit higher specificity and potency for certain biological targets due to its unique substituents.

List of Similar Compounds:
  • 6-(4-(2-Chloropyrimidin-4-yl)piperidin-1-yl)imidazo[1,2-b]pyridazine: : Another derivative with different substituents on the pyrimidine ring.

  • 6-(4-(((2-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine: : Similar but with methyl group on a different position of the pyrimidine ring.

This compound’s complexity and versatility make it a fascinating subject for research in various scientific fields

Biological Activity

6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine is a synthetic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas. The unique structural features of this compound suggest it may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₈F₃N₇O, with a molecular weight of approximately 393.4 g/mol. Its structure includes a piperidine ring, a pyrimidine moiety, and an imidazo[1,2-b]pyridazine scaffold, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₈F₃N₇O
Molecular Weight393.4 g/mol
CAS Number2320176-34-7
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes or receptors involved in cancer progression. Similar compounds have shown efficacy as kinase inhibitors, which play a critical role in cellular signaling pathways associated with cancer cell proliferation and survival .

Biological Activity

Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit various biological activities, including:

Antitumor Activity :
Studies have demonstrated that compounds within this class can inhibit cell proliferation in multiple cancer cell lines. For instance, imidazo[1,2-b]pyridazine derivatives have been shown to target kinases such as BRAF and EGFR, which are pivotal in tumor growth .

Anti-inflammatory Effects :
Some studies suggest that these compounds may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation .

Antibacterial and Antiviral Properties :
Preliminary data indicate that certain derivatives may also exhibit antibacterial and antiviral activities, expanding their therapeutic potential beyond oncology .

Case Studies

  • In vitro Studies : A study evaluating the cytotoxic effects of imidazo[1,2-b]pyridazine derivatives on various cancer cell lines revealed significant inhibition of cell growth at micromolar concentrations. The most effective compounds were identified based on their structure-activity relationships (SAR), highlighting the importance of specific functional groups in enhancing biological activity .
  • Combination Therapies : Research has explored the synergistic effects of combining imidazo[1,2-b]pyridazine derivatives with established chemotherapeutic agents like doxorubicin. These combinations showed enhanced cytotoxicity in resistant cancer cell lines, suggesting potential applications in overcoming drug resistance .

Q & A

Basic: What are the established synthetic routes for this compound, and what pharmacological activities are associated with its structural analogs?

Answer:
The synthesis of imidazo[1,2-a/b*]pyridazine/pyrimidine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., carbonyl or thiocarbonyl derivatives). For example, highlights the use of 2-amino-4,5-dicyanoimidazole with 4-hydroxy-6-methylpyran-2-one to form imidazo[1,2-a]pyrimidines . Pharmacological studies on analogs reveal anxiolytic, cardiovascular, and neuroleptic properties due to interactions with CNS receptors or enzyme inhibition . Researchers should prioritize multi-step purification (e.g., column chromatography) and validate intermediates via 1H^1H/13C^{13}C-NMR and mass spectrometry.

Basic: Which spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?

Answer:
For structural confirmation:

  • Nuclear Magnetic Resonance (NMR): 1H^1H-NMR (400–600 MHz) to resolve piperidine and pyrimidine proton environments; 13C^{13}C-NMR for carbonyl and aromatic carbons .
  • Mass Spectrometry (ESI-MS): Confirm molecular ion peaks and fragmentation patterns (e.g., loss of methylpyrimidinyl groups) .
    For purity:
  • HPLC: Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm .
  • TLC: Silica gel plates with ethyl acetate/hexane (1:1) and iodine vapor visualization .

Advanced: How can computational chemistry approaches enhance synthesis optimization of piperidine-containing heterocycles?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can predict transition states and intermediates, reducing trial-and-error experimentation. For instance, describes ICReDD’s workflow, where computational screening identifies optimal reaction conditions (e.g., solvent polarity, temperature) for piperidine ring formation . Machine learning models trained on existing imidazo-pyridazine reaction datasets (e.g., yield vs. catalyst type) further refine synthetic protocols.

Advanced: What strategies resolve contradictory biological activity data in different assay systems?

Answer:
Discrepancies often arise from assay-specific variables:

  • Receptor Isoforms: Test activity against cloned human vs. murine receptors (e.g., GPCR subtypes in ) .
  • Membrane Permeability: Compare in vitro (cell-free enzyme inhibition) and cellular (e.g., HEK293) assays; use PAMPA to quantify passive diffusion .
  • Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain reduced efficacy in vivo .

Advanced: How does substitution on the pyrimidine ring influence pharmacokinetic properties?

Answer:

  • Electron-Withdrawing Groups (e.g., -NO2_2): Increase metabolic stability but reduce solubility; shows nitro-substituted analogs with prolonged plasma half-lives .
  • Hydrophilic Groups (e.g., -OH, -NH2_2): Improve aqueous solubility (logP reduction by 0.5–1.0 units) but may enhance renal clearance .
  • Steric Effects: Bulky substituents (e.g., 6-methylpyrimidinyl in the target compound) hinder CYP3A4 binding, reducing first-pass metabolism .

Advanced: What methodologies validate target engagement in mechanistic studies?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Monitor compound-induced protein thermal stabilization to confirm binding to intended targets (e.g., kinases or proteases) .
  • SPR/BLI: Use surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (KdK_d, kon/koffk_{on}/k_{off}) .
  • Knockdown/Rescue Experiments: siRNA-mediated target gene silencing followed by compound treatment to assess dependency on the putative target .

Basic: What safety protocols are critical during synthesis and handling?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats for pyrimidine intermediates (potential irritants per ) .
  • Ventilation: Use fume hoods when handling volatile reagents (e.g., trifluoroacetic acid in piperidine deprotection steps) .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal; segregate halogenated waste (e.g., from chloropyridazine intermediates) .

Advanced: How can SAR studies improve selectivity against off-target receptors?

Answer:

  • Scaffold Hopping: Replace imidazo[1,2-b]pyridazine with pyrazolo[3,4-d]pyrimidine to reduce adenosine receptor affinity .
  • Molecular Dynamics Simulations: Identify key residues in target vs. off-target binding pockets; modify substituents to disrupt off-target interactions .
  • Selectivity Screening: Profile compounds against panels of 50+ kinases or GPCRs to identify "clean" analogs (e.g., ’s approach for CNS targets) .

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